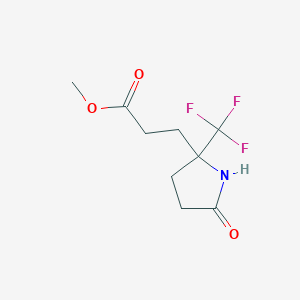

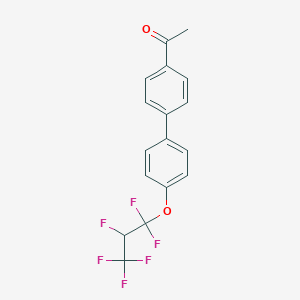

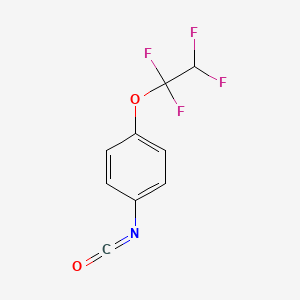

![molecular formula C10H16S2 B6291940 Poly[3-(hexylthio)thiophene-2,5-diyl] CAS No. 161406-04-8](/img/structure/B6291940.png)

Poly[3-(hexylthio)thiophene-2,5-diyl]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Poly[3-(hexylthio)thiophene-2,5-diyl] (PHTTD) is an organic semiconductor belonging to the family of conjugated polymers. It is a polythiophene derivative and contains a thiophene ring with a hexylthio side chain. PHTTD has been studied extensively due to its potential applications in organic electronics and optoelectronic devices, such as light-emitting diodes (LEDs), field-effect transistors (FETs), solar cells, and photodetectors. PHTTD has also been studied for its potential applications in biosensing and biotechnology.

Mécanisme D'action

Poly[3-(hexylthio)thiophene-2,5-diyl] is a semiconductor material. Its electrical properties are determined by its molecular structure, which consists of a thiophene ring with a hexylthio side chain. The thiophene ring is electron-rich, while the hexylthio side chain is electron-poor. This allows the material to exhibit different electrical properties, depending on the applied voltage. When a voltage is applied, electrons can move freely through the material, allowing it to conduct electricity.

Biochemical and Physiological Effects

Poly[3-(hexylthio)thiophene-2,5-diyl] has been studied for its potential applications in biotechnology and biosensing. It has been shown to be non-toxic and biocompatible, making it suitable for use in biomedical applications. It has been used to develop biosensors for the detection of various analytes, such as glucose and DNA. It has also been used in the development of drug delivery systems and tissue engineering applications.

Avantages Et Limitations Des Expériences En Laboratoire

Poly[3-(hexylthio)thiophene-2,5-diyl] has several advantages for use in laboratory experiments. It is a low-cost material and is relatively easy to synthesize. It has a high charge mobility, which makes it suitable for use in organic electronics and optoelectronic devices. It is also non-toxic and biocompatible, making it suitable for use in biomedical applications. However, Poly[3-(hexylthio)thiophene-2,5-diyl] has some limitations. It has a low thermal stability, which makes it unsuitable for use in high-temperature applications. It also has a low solubility in common organic solvents, making it difficult to work with in some applications.

Orientations Futures

The potential applications of Poly[3-(hexylthio)thiophene-2,5-diyl] are still being explored. Some future directions for research include the development of more efficient and stable devices, the development of new synthesis methods, and the development of new applications, such as biosensors and drug delivery systems. Additionally, research could be conducted to improve the solubility of Poly[3-(hexylthio)thiophene-2,5-diyl] in organic solvents and to develop new materials with improved electrical and optoelectronic properties.

Méthodes De Synthèse

Poly[3-(hexylthio)thiophene-2,5-diyl] is synthesized by a three-step process. First, the thiophene monomer is synthesized by reacting 2-bromohexane with sulfur in the presence of a base such as sodium hydroxide. The thiophene monomer is then reacted with hexylthiol in the presence of a catalyst such as palladium chloride to form the polythiophene derivative. Finally, the polythiophene derivative is oxidized with air or a strong oxidizing agent such as nitric acid to form the poly[3-(hexylthio)thiophene-2,5-diyl].

Applications De Recherche Scientifique

Poly[3-(hexylthio)thiophene-2,5-diyl] has been studied extensively for its potential applications in organic electronics and optoelectronic devices. It has been used in the fabrication of light-emitting diodes (LEDs), field-effect transistors (FETs), solar cells, and photodetectors. It has also been used in the development of biosensors and biotechnological applications. Poly[3-(hexylthio)thiophene-2,5-diyl] has been used to develop sensors for the detection of various analytes, such as glucose and DNA. It has also been used in the development of drug delivery systems and tissue engineering applications.

Propriétés

IUPAC Name |

3-hexylsulfanylthiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16S2/c1-2-3-4-5-7-12-10-6-8-11-9-10/h6,8-9H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTUMHXLAFPTPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=CSC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hexylsulfanyl)thiophene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

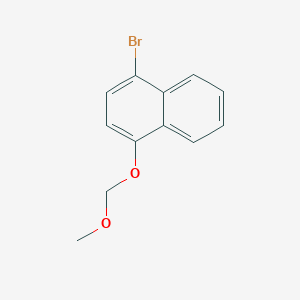

![Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B6291910.png)

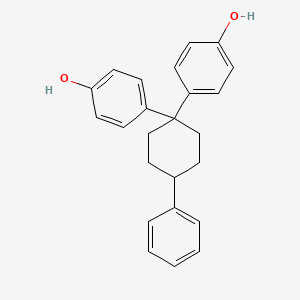

![[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol](/img/structure/B6291911.png)

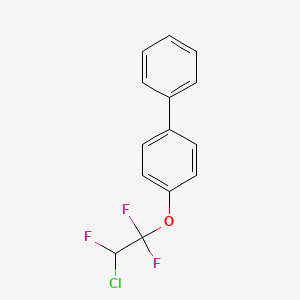

![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)